Diphenylphosphinic chloride

Aminolysis Kinetics Mechanism

Diphenylphosphinic chloride (Ph2POCl, CAS 1499-21-4) is an organophosphorus compound characterized as a moisture-sensitive liquid with a density of 1.24 g/mL at 25°C and a refractive index (n20/D) of 1.609. It serves as a critical precursor for synthesizing chiral phosphine bidentate ligands for asymmetric catalysis and as a versatile peptide coupling agent.

Molecular Formula C12H10ClOP
Molecular Weight 236.63 g/mol
CAS No. 1499-21-4
Cat. No. B046034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylphosphinic chloride
CAS1499-21-4
SynonymsChlorodiphenylphosphine Oxide;  Diphenylchlorophosphine Oxide;  Diphenylphosphinic acid Chloride;  Diphenylphosphinic Chloride;  Diphenylphosphinoyl Chloride;  Diphenylphosphinyl Chloride;  Diphenylphosphonic Chloride;  Diphenylphosphorus Oxychloride;  NSC 1
Molecular FormulaC12H10ClOP
Molecular Weight236.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)Cl
InChIInChI=1S/C12H10ClOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
InChIKeyQPQGTZMAQRXCJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenylphosphinic chloride (CAS 1499-21-4): Core Properties and Procurement Baseline


Diphenylphosphinic chloride (Ph2POCl, CAS 1499-21-4) is an organophosphorus compound characterized as a moisture-sensitive liquid with a density of 1.24 g/mL at 25°C and a refractive index (n20/D) of 1.609 . It serves as a critical precursor for synthesizing chiral phosphine bidentate ligands for asymmetric catalysis and as a versatile peptide coupling agent . Its reactivity profile, including a calculated Log P of 3.429 and 271 documented reactions as a reactant, underscores its utility as a robust electrophilic phosphorylating and chlorinating reagent [1].

The Procurement Risk of Replacing Diphenylphosphinic chloride with General Phosphoryl Chlorides


The specific electrophilicity and steric profile of Diphenylphosphinic chloride (Ph2POCl) is not interchangeable with close structural analogs like diphenyl chlorophosphate or the less reactive diphenylphosphinic acid. Simple substitution fails because the electronic environment around the phosphorus center dictates the reaction rate, mechanism, and ultimately the yield and selectivity profile. For instance, the aminolysis of Ph2POCl proceeds via a distinct concerted mechanism involving frontside attack, leading to a significantly faster reaction rate compared to diphenyl chlorophosphate [1]. Furthermore, its ability to form mixed anhydrides (DPP) provides a unique regioselective activation pathway for carboxylic acids, effectively solving the positional selectivity issues that plague the use of simple symmetric anhydrides in peptide and amide bond formation . Replacing this reagent with a general-purpose analog can introduce unpredictable kinetic bottlenecks, lower yields, and compromise the regiochemical purity of the final target molecule.

Quantitative Differentiation Data: Diphenylphosphinic chloride vs. Direct Comparators


Comparative Kinetics: Faster Aminolysis Rate of Ph2POCl vs. Diphenyl Chlorophosphate

The aminolysis of diphenylphosphinic chloride (1) with substituted anilines proceeds at a faster rate than that of diphenyl chlorophosphate (2) under identical conditions. This kinetic advantage is mechanistically rooted in a larger proportion of frontside attack in the transition state for the phosphinic chloride [1]. This direct head-to-head kinetic comparison validates the selection of diphenylphosphinic chloride for applications where reaction time and nucleophile coupling efficiency are critical parameters.

Aminolysis Kinetics Mechanism Phosphorus Chemistry

Regioselective Activation: DPP Mixed Anhydride Method vs. Symmetric Anhydrides

Diphenylphosphinic chloride (Ph2P(O)Cl) reacts with carboxylic acids to form a diphenylphosphinic carboxylic mixed anhydride (DPP). This mixed anhydride exhibits a distinct advantage over the symmetric anhydride formed from two carboxylic acids. The DPP mixed anhydride ensures nucleophiles preferentially attack the carbonyl carbon of the original carboxylic acid partner, rather than the phosphorus center. This mechanism effectively eliminates the positional selectivity problem inherent in using symmetric anhydrides, leading to cleaner reactions and higher yields of the desired amide or ester product .

Peptide Synthesis Regioselectivity Amide Coupling Carboxylic Acid Activation

Comparative Pyridinolysis Kinetics: P(O)Cl vs. P(S)Cl Reactivity Profile

A direct kinetic comparison of diphenyl phosphinic chloride (1) with its thiophosphinic chloride analog (2) reveals a fundamental mechanistic divergence. The pyridinolysis of the P(O)Cl compound (1) proceeds via a concerted mechanism with backside nucleophilic attack (Brønsted βX = 0.68), whereas the P(S)Cl analog exhibits a biphasic Hammett plot, indicating a change in mechanism from concerted to stepwise for more basic nucleophiles [1]. This difference, characterized by distinct βX values and kinetic isotope effects (kH/kD < 1 for 1), highlights that the P=O versus P=S bond profoundly influences the reaction pathway and transition state, with the phosphinic chloride providing a more predictable and uniform mechanistic landscape.

Pyridinolysis Phosphorus Chemistry Kinetic Isotope Effects Nucleophilic Substitution

High-Value Application Scenarios for Diphenylphosphinic chloride Based on Evidence


Synthesis of Chiral Phosphine Bidentate Ligands for Asymmetric Catalysis

Diphenylphosphinic chloride is widely employed as a key precursor for synthesizing various chiral phosphine bidentate ligands. These ligands are fundamental to asymmetric catalytic transformations (e.g., hydrogenation, cross-coupling) that produce enantiomerically pure pharmaceuticals and fine chemicals . The high reactivity of the P-Cl bond allows for efficient introduction of the diphenylphosphinyl moiety, a critical step in constructing ligand architectures with defined stereoelectronic properties.

Peptide Coupling via Diphenylphosphinic Carboxylic Mixed Anhydrides (DPP)

The demonstrated ability of Ph2POCl to form DPP mixed anhydrides provides a superior method for activating carboxylic acids in peptide synthesis . This approach directly addresses the selectivity challenges faced when using alternative coupling reagents or simple symmetric anhydrides. For procurement in medicinal chemistry or biopharmaceutical R&D, this translates to a higher success rate in synthesizing challenging peptide sequences and complex amide bonds, where minimizing racemization and side-product formation is paramount.

Development of Organophosphorus Ligands for f-Element Separation and Extraction

Ph2POCl is utilized in the direct phosphorylation of diamines to create novel bis(phosphorylamino)pyridine ligands. These neutral organophosphorus complexing agents are characterized by higher selectivity in comparison to their organic carbonyl analogues, making them valuable extractants for the separation of f-elements (e.g., lanthanides and actinides) . This application highlights its unique role in creating highly specialized and selective ligands for advanced separation science and nuclear waste management.

Promoter for β-Lactam Formation from β-Amino Acids

Diphenylphosphinic chloride has been found to be very effective in promoting the cyclization of β-amino acids to form β-lactams . This reaction is a cornerstone in the synthesis of β-lactam antibiotics and other bioactive heterocycles. The effectiveness of this reagent in promoting this specific and sensitive cyclization, where other activating agents might lead to polymerization or decomposition, underscores its value in complex organic synthesis workflows.

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